PLK1-PBD Binding Affinity Versus Poloxin: 6‑Fold Potency Advantage
Ethyl 8‑bromo‑2,3‑dimethyl‑4,5‑dioxobenzo[e]indole‑1‑carboxylate demonstrated an EC₅₀ of 614–723 nM for binding to the polo‑box domain (PBD) of PLK1 in a validated in‑vitro primary screen (PubChem AID 693) [REFS‑1][REFS‑2]. By contrast, the widely cited synthetic PBD inhibitor Poloxin exhibits an apparent IC₅₀ of 4.27 ± 0.69 µM in a fluorescence‑polarization assay using recombinant PLK1‑PBD protein [REFS‑3]. This represents an approximately 6‑ to 7‑fold greater potency for the target compound relative to Poloxin at the level of isolated PBD binding.
| Evidence Dimension | In vitro PLK1‑PBD binding affinity (EC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 614 nM and 723 nM (two independent determinations) |
| Comparator Or Baseline | Poloxin: apparent IC₅₀ = 4.27 ± 0.69 µM (4,270 nM) |
| Quantified Difference | ~6‑ to 7‑fold lower EC₅₀ (i.e., higher potency) for the target compound |
| Conditions | Target compound: PubChem AID 693 primary screen (Z‑score criterion ≤ ‑3); Poloxin: fluorescence polarization assay, 30 nM probe, 200 nM PLK1‑PBD protein |
Why This Matters
For procurement targeting PLK1‑PBD inhibitor programs, the target compound offers substantially higher binding potency than the best‑characterized small‑molecule PBD inhibitor, allowing lower working concentrations and potentially reduced off‑target burden in screening cascades.
- [1] BindingDB, BDBM40316 EC₅₀ 723 nM, PLK1‑PBD primary screen AID 693, University of Pittsburgh / PubChem BioAssay, accessed April 2026. View Source
- [2] BindingDB, BDBM40316 (cid_1736381) EC₅₀ 614 nM, PLK1‑PBD primary screen AID 693, accessed April 2026. View Source
- [3] PMC, Table 1: Selectivity of T521, Poloxin and TQ against the PBDs of Plk1‑3 in vitro, Poloxin apparent IC₅₀ 4.27 ± 0.69 µM, PMID 28251908, PMC 5352051, published March 2017. View Source
